molecular formula C14H14N2O4 B11661641 N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11661641
M. Wt: 274.27 g/mol
InChI Key: NHEXRCBEXLTPBA-DHDCSXOGSA-N
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Description

N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]furan-2-carbohydrazide can be synthesized through the condensation reaction between 2,3-dimethoxybenzaldehyde and furan-2-carbohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by blocking their active sites. Additionally, the compound’s hydrazone group can participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]furan-2-carbohydrazide is unique due to its specific structural configuration and the presence of both furan and dimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

N-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C14H14N2O4/c1-18-11-6-3-5-10(13(11)19-2)9-15-16-14(17)12-7-4-8-20-12/h3-9H,1-2H3,(H,16,17)/b15-9-

InChI Key

NHEXRCBEXLTPBA-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N\NC(=O)C2=CC=CO2

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

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